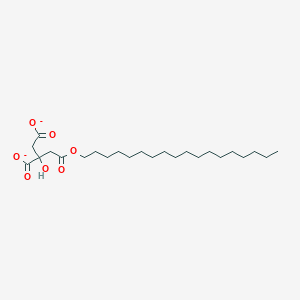
Benzoic acid-carboxy-14C
Descripción general
Descripción
Benzoic acid-carboxy-14C is a radiolabeled compound where the carboxyl group of benzoic acid is labeled with carbon-14, a radioactive isotope of carbon. This compound is primarily used in scientific research to trace and study metabolic pathways, chemical reactions, and environmental processes due to its radioactive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzoic acid-carboxy-14C can be synthesized through several methods. One common method involves the reaction of carbon dioxide labeled with carbon-14 with phenyllithium. The reaction proceeds as follows:
Formation of Phenyllithium: Benzene reacts with lithium to form phenyllithium.
Carboxylation: Phenyllithium reacts with carbon dioxide labeled with carbon-14 to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The compound is often produced in specialized facilities equipped to handle radioactive materials.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid-carboxy-14C undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carbon dioxide and water.
Reduction: It can be reduced to benzyl alcohol.
Substitution: The carboxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride can be used to convert the carboxyl group to an acyl chloride, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Carbon dioxide and water.
Reduction: Benzyl alcohol.
Substitution: Various substituted benzoic acid derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Benzoic acid-carboxy-14C has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of benzoic acid in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in environmental studies to track the degradation and movement of benzoic acid in ecosystems
Mecanismo De Acción
The mechanism of action of benzoic acid-carboxy-14C involves its incorporation into various metabolic pathways. The carbon-14 label allows researchers to track the compound’s movement and transformation within a system. The molecular targets and pathways involved depend on the specific application, such as studying the metabolism of benzoic acid in organisms or its degradation in the environment .
Comparación Con Compuestos Similares
Benzoic acid-carboxy-14C is unique due to its radiolabeling with carbon-14, which allows for precise tracking and study of its behavior in various systems. Similar compounds include:
Benzoic acid: The non-labeled version of the compound.
Salicylic acid-carboxy-14C: Another radiolabeled compound used in similar studies.
Quetiapine-11-14C: A radiolabeled antipsychotic drug used in pharmacokinetic studies.
These compounds share the common feature of being radiolabeled, which makes them valuable tools in scientific research for tracing and studying complex processes.
Propiedades
IUPAC Name |
benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H,8,9)/i7+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYMKLBDIGXBTP-WGGUOBTBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[14C](=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3-azabicyclo[3.2.2]nonan-3-yl)-2-chloroethanone](/img/structure/B74308.png)












